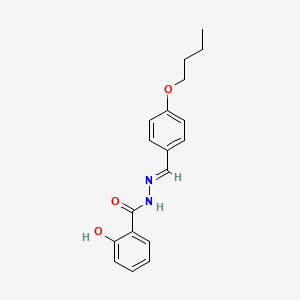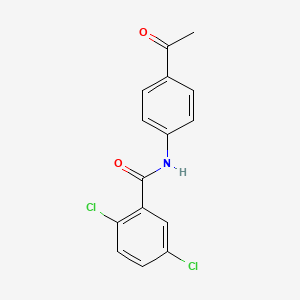
N'-(4-butoxybenzylidene)-2-hydroxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N'-(4-butoxybenzylidene)-2-hydroxybenzohydrazide analogs often involves the condensation of hydrazides with aldehydes or ketones. A related compound, N'-(5-bromo-2-hydroxybenzylidene)-4-methoxybenzohydrazide, was synthesized from a Schiff base reaction involving 5-bromo-3-methoxysalicylaldehyde and 4-methoxybenzohydrazide. These reactions typically yield Schiff bases with diverse substituents indicating a broad methodology applicable to N'-(4-butoxybenzylidene)-2-hydroxybenzohydrazide (Cui et al., 2013).
Molecular Structure Analysis
The molecular and crystal structure of related compounds, such as N-(4-n-butoxybenzylidene)-4′-ethylaniline, has been elucidated through X-ray diffraction methods, revealing that these compounds belong to the triclinic system. These findings suggest the potential molecular geometry and structural characteristics that N'-(4-butoxybenzylidene)-2-hydroxybenzohydrazide may exhibit, including possible hydrogen bonding and molecular conformations (Thyen et al., 1994).
Chemical Reactions and Properties
The chemical reactivity of hydrazones like N'-(4-butoxybenzylidene)-2-hydroxybenzohydrazide can be inferred from studies on similar compounds, which demonstrate catalytic properties and reactivity towards oxidation. For instance, oxidovanadium(V) and dioxidomolybdenum(VI) complexes derived from related hydrazones exhibit catalytic efficiency in oxidation reactions, suggesting the potential chemical reactivity of N'-(4-butoxybenzylidene)-2-hydroxybenzohydrazide in similar contexts (Liu et al., 2020).
Physical Properties Analysis
The physical properties of hydrazones, including melting points, solubility, and crystalline structure, can significantly vary based on their substituents. Spectroscopic studies on similar compounds provide insights into their intermolecular interactions, such as hydrogen bonding and electronic transitions, which are crucial for understanding the physical characteristics of N'-(4-butoxybenzylidene)-2-hydroxybenzohydrazide (Sakagami et al., 2001).
Chemical Properties Analysis
The chemical properties of N'-(4-butoxybenzylidene)-2-hydroxybenzohydrazide can be analyzed through its reactivity patterns, stability, and interaction with various reagents. Studies on related hydrazones reveal insights into their reactivity towards oxidants, ability to form complexes with metals, and potential as catalytic agents, reflecting the diverse chemical behavior that N'-(4-butoxybenzylidene)-2-hydroxybenzohydrazide might exhibit (Yang et al., 2011).
Wissenschaftliche Forschungsanwendungen
Antioxidant and Antimicrobial Activities
N'-(4-butoxybenzylidene)-2-hydroxybenzohydrazide, part of the Schiff base compounds, has been explored for its potential in various scientific applications. Notably, its derivatives have demonstrated significant biological activities, including antibacterial, antifungal, antioxidant, and cytotoxic effects. These compounds have shown effective interaction with Salmon sperm DNA, indicating potential applications in genetic research and pharmaceuticals. The DNA binding through absorption spectroscopy suggests an intercalation mode of interaction, hinting at its utility in studying DNA interactions and drug design. Their effectiveness against alkaline phosphatase enzyme and microbial strains further underscores their potential in medical and biochemical research (Sirajuddin, Uddin, Ali, & Tahir, 2013).
Antioxidant Mechanism Insights
Further investigations into the antioxidant behavior of similar Schiff base compounds have provided insights into the antioxidant mechanisms. Theoretical studies have identified the favored thermodynamic pathways for their antioxidant action in various solvents, highlighting the hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET) mechanisms. This research contributes to a deeper understanding of how these compounds can protect against oxidative stress, offering potential applications in developing antioxidant therapies and food preservatives (Ardjani & Mekelleche, 2017).
Catalytic Properties
The catalytic properties of Schiff base compounds have also been explored, with findings indicating their potential in catalyzing organic transformations. For instance, oxidovanadium(V) and dioxidomolybdenum(VI) complexes derived from similar Schiff base ligands have been studied for their catalytic oxidation properties on olefins. Such research opens up avenues for these compounds in industrial applications, including the synthesis of fine chemicals and environmental remediation (Liu, Yin, Yang, Zou, & Ye, 2020).
Antimicrobial and Antibacterial Activities
Schiff base compounds, including N'-(4-butoxybenzylidene)-2-hydroxybenzohydrazide derivatives, have shown promising antimicrobial and antibacterial activities. These compounds have been synthesized and evaluated for their potential in combating microbial infections, contributing to the search for new antibacterial agents. The incorporation of halogen groups and azometin in these compounds has been linked to their activity against various bacterial strains, highlighting their potential in developing new pharmaceuticals (Suzana, Sulistyowaty, Isnaeni, & Budiati, 2019).
Eigenschaften
IUPAC Name |
N-[(E)-(4-butoxyphenyl)methylideneamino]-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-2-3-12-23-15-10-8-14(9-11-15)13-19-20-18(22)16-6-4-5-7-17(16)21/h4-11,13,21H,2-3,12H2,1H3,(H,20,22)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCJLBMPZLSHHU-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(4-Butoxyphenyl)methylidene]-2-hydroxybenzohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl {[2-nitro-4-(1-piperidinylcarbonyl)phenyl]thio}acetate](/img/structure/B5558476.png)
![3-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]benzamide](/img/structure/B5558486.png)
![N-ethyl-2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxamide](/img/structure/B5558496.png)


![N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5558524.png)
![3-({4-[3-(4-fluorophenoxy)propyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5558532.png)
![5-{3-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5558535.png)

![5-chloro-2-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}indoline](/img/structure/B5558547.png)
![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}pyridine](/img/structure/B5558554.png)
![N-{2-oxo-2-[2-(2,3,4-trimethylbenzylidene)hydrazino]ethyl}-N-phenylbenzenesulfonamide](/img/structure/B5558556.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-[4-(1-naphthylmethoxy)benzylidene]acetohydrazide](/img/structure/B5558560.png)
